molecular formula C14H23N3O B2470878 N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide CAS No. 1645542-92-2

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide

Cat. No.: B2470878
CAS No.: 1645542-92-2
M. Wt: 249.358
InChI Key: MBLKPZBXNMKLJT-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study by Rani et al. (2014) detailed the synthesis and characterization of substituted phenoxy acetamide derivatives, including structures similar to the compound , for potential pharmacological applications. These compounds were synthesized using a novel series involving the reaction of camphor with specific ketones, aimed at exploring their anti-inflammatory, analgesic, and antipyretic activities (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, intended as antimicrobial agents. This research emphasizes the chemical versatility and potential biomedical applications of compounds related to N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Activity

Albratty et al. (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating the compound's relevance in developing potential cancer treatments. This study underscores the compound's utility in generating pharmacologically active molecules with promising inhibitory effects on various cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017).

Tyrosinase Inhibition

Research by Butt et al. (2019) on the synthesis and structure-activity relationship of novel bi-heterocyclic acetamides highlighted the compound's potential in addressing melanogenesis through tyrosinase inhibition. This application is significant for developing treatments for skin pigmentation disorders (Butt, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2019).

N-Acyliminium Ion Chemistry

Ollero et al. (1999) described the use of N-alkenylimides in generating N,O-acetals as precursors for tertiary N-acyliminium ion chemistry, facilitating the efficient synthesis of bi- and tricyclic lactams. This research showcases the compound's utility in advanced organic synthesis and the development of novel cyclic compounds (Ollero, Mentink, Rutjes, Speckamp, & Hiemstra, 1999).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting the compound's significance in the natural synthesis of antimalarial drugs. This study emphasizes its role in synthesizing pharmaceutically relevant intermediates (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-13(2)10-4-5-14(13,3)11(8-10)17-9-12(18)16-7-6-15/h10-11,17H,4-5,7-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKPZBXNMKLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NCC(=O)NCC#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.